Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Catalog No.
S527579
CAS No.
1149-23-1
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
In Stock
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Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicar...

CAS Number

1149-23-1

Product Name

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Synonyms

2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine, diethone, diludin, diludine, DM-DEOC-DHP, ethidin, etidin

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Organic Synthesis

Electrochemical Studies

Reductive Amination and Conjugate Reduction

Transfer Hydrogenations

Formation of Alkyl Radical

Asymmetric Reductive 1,2-addition

Difunctionalization of Alkenes

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester, is a chemical compound with the molecular formula C13H19NO4C_{13}H_{19}NO_{4} and a molecular weight of approximately 253.29 g/mol. It is recognized for its role as a mild reducing agent in various organic reactions, particularly in transfer hydrogenation processes. This compound is typically encountered as a light green solid and is characterized by its distinct structure that includes two ethyl ester groups attached to a pyridine ring.

Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].

  • Transfer Hydrogenation: This compound acts as a hydrogen donor in the reduction of carbonyl compounds and imines. The reaction typically requires a Lewis or Brønsted acid catalyst for optimal performance .
  • Electrochemical Oxidation: Studies have shown that this compound can undergo electrochemical oxidation, making it useful in electrochemical applications .
  • Conjugate Reduction: It serves as a hydrogen source in conjugate reductions, facilitating the transformation of α,β-unsaturated carbonyl compounds into saturated products .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been evaluated for its biological properties. Research indicates antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals or agriculture . Additionally, its role as a hydrogen source may imply relevance in biochemical pathways involving reductive processes.

The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is commonly achieved through a multicomponent reaction involving:

  • Formaldehyde: Serves as the carbon source.
  • Ethyl Acetoacetate: Provides the necessary carbon skeleton.
  • Ammonium Acetate or Ammonia: Acts as a nitrogen source and catalyst.

The reaction typically occurs under mild conditions and can be completed within minutes to hours depending on the specific protocol used. Purification is often performed via recrystallization or chromatography .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has several notable applications:

  • Organic Synthesis: It is widely utilized in organic synthesis as a reducing agent for various functional groups.
  • Pharmaceuticals: Its antimicrobial properties suggest potential use in drug development.
  • Catalysis: Employed in organocatalytic reactions due to its ability to facilitate hydrogen transfer .

Research involving diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate often focuses on its interactions within catalytic systems. Studies have demonstrated that this compound can enhance reaction rates and selectivity when used with chiral catalysts in asymmetric synthesis. The compound's ability to participate in electron transfer processes also makes it an interesting subject for electrochemical studies .

Several compounds share structural or functional similarities with diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Diethyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylateDihydropyridineSimilar reducing properties but less sterically hindered
Methyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylateDihydropyridineLacks ethyl groups; less hydrophobic
Diethyl 1,4-Dihydro-2-(phenyl)-3-pyridinecarboxylateDihydropyridineSubstituted with phenyl; may exhibit different reactivity patterns

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate stands out due to its dual ethyl ester functionality and specific methyl substitutions on the pyridine ring which enhance its reducing ability and biological activity compared to other similar compounds. This unique structure contributes to its effectiveness as a reducing agent and its potential utility in various synthetic applications.

The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate traces back to the pioneering work of Arthur Rudolf Hantzsch, who first reported his revolutionary method for pyridine synthesis in 1881. Hantzsch, born in Dresden, Germany in 1857, developed this synthetic methodology during his early career, achieving fame at the remarkably young age of 25 for devising the synthesis of substituted pyridines. The original Hantzsch pyridine synthesis represented a multi-component organic reaction between an aldehyde, two equivalents of a β-keto ester such as ethyl acetoacetate, and a nitrogen donor such as ammonium acetate or ammonia. This groundbreaking work laid the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry.

Arthur Rudolf Hantzsch's academic journey began at the Technical High School in Dresden, where he studied from 1875 to 1879 under Rudolf Schmitt, a pupil of Hermann Kolbe. He subsequently obtained his Ph.D. at the University of Würzburg under Wislicenus in 1880, before embarking on a distinguished academic career that included professorships at the Technical High School in Zürich (1885-1893), the University of Würzburg (1893-1903), and the University of Leipzig (1903-1927). His contributions extended far beyond the synthesis that bears his name, encompassing stereochemistry, the synthesis of other heterocyclic compounds such as cumaron and thiazol, and the development of nomenclature systems for heterocyclic compounds.

The significance of Hantzsch's discovery became increasingly apparent over the subsequent decades, particularly with the recognition that 1,4-dihydropyridine derivatives possessed important pharmacological properties. These compounds emerged as a crucial class of calcium channel blockers, leading to the commercialization of drugs such as nifedipine, amlodipine, and nimodipine. The structural similarity between Hantzsch esters and NADH, a ubiquitous biological reductant, further enhanced their importance in both synthetic and biological chemistry.

Nomenclature and Structural Classification

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is systematically classified under multiple nomenclature systems, reflecting its complex structure and diverse applications. According to IUPAC nomenclature, the compound is designated as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The molecule possesses the molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.298 g/mol. The compound is assigned CAS Registry Number 1149-23-1 and bears the MDL number MFCD00005951.

The structural architecture of this compound features a central 1,4-dihydropyridine ring system with specific substitution patterns that define its chemical and biological properties. The core structure contains two methyl groups at the 2- and 6-positions of the pyridine ring, while the 3- and 5-positions bear ethyl ester substituents. The 1,4-dihydropyridine ring system is partially saturated, with the nitrogen atom at position 1 and carbon atoms at positions 2 and 6 maintaining sp² hybridization, while the carbon at position 4 adopts sp³ hybridization.

Chemical IdentifierValue
IUPAC Namediethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC₁₃H₁₉NO₄
Molecular Weight253.298 g/mol
CAS Registry Number1149-23-1
MDL NumberMFCD00005951
InChI KeyLJXTYJXBORAIHX-UHFFFAOYSA-N
PubChem CID70849
SMILESCCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

The compound is known by numerous synonyms that reflect its historical development and various applications. Common alternative names include diludine, ethidine, etidin, diethone, Hantzsch's dihydropyridine, and simply Hantzsch ester. These diverse naming conventions underscore the compound's significance across different fields of chemistry and its widespread recognition in the scientific literature.

Significance in Modern Organic Chemistry

The significance of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in contemporary organic chemistry cannot be overstated, as it has evolved from a simple synthetic target to a versatile reagent with applications spanning multiple domains of chemical research. The compound's primary importance lies in its function as a hydrogen source in various reduction reactions, particularly in organocatalytic reductive amination and conjugate reduction processes. This capability stems from its structural similarity to NADH, the ubiquitous biological reducing agent, allowing it to serve as a biomimetic hydrogen donor in synthetic transformations.

In recent years, Hantzsch esters have emerged as crucial components in photoredox catalysis, where they function as electron donors and proton sources under photochemical conditions. Under photoredox catalytic conditions, alkyl-1,4-dihydropyridines can serve as versatile alkylation reagents through oxidative fragmentation mechanisms, expanding their synthetic utility beyond simple hydrogen donation. This development has opened new avenues for radical chemistry and late-stage functionalization strategies, positioning Hantzsch esters at the forefront of modern synthetic methodology.

The pharmaceutical significance of 1,4-dihydropyridine derivatives extends the importance of Hantzsch esters beyond pure synthetic chemistry. These compounds bridge the gap between different domains of proteins that serve as their molecular targets, offering a versatile template for the attachment of various functional groups. The Hantzsch synthesis provides medicinal chemists with direct access to molecules that can span the gap in domain interfaces of molecular targets, with the versatility of the synthesis allowing for the rapid preparation of numerous analogues to optimize biological activity.

Recent developments in mechanistic understanding have revealed that Hantzsch esters typically undergo single-step hydride transfer reactions rather than electron transfer mechanisms. Free energy calculations indicate that the single electron transfer mechanism is less favorable than hydride transfer by approximately two-fold, providing important insights into the reaction pathways of these compounds. This mechanistic clarity has enabled more rational design of Hantzsch ester-mediated transformations and improved understanding of their reactivity patterns.

Classical Hantzsch Pyridine Synthesis

The classical Hantzsch pyridine synthesis represents the most widely utilized method for preparing diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [1]. This multicomponent reaction involves the condensation of formaldehyde, two equivalents of ethyl acetoacetate, and a nitrogen source such as ammonium acetate or ammonia [1] [2]. The reaction proceeds through the initial formation of a dihydropyridine intermediate, which can subsequently be oxidized to yield the corresponding pyridine derivative if desired [3].

The mechanism of the classical Hantzsch reaction has been extensively studied using carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopic evidence [14]. The reaction pathway involves the formation of an enamine species as an initial intermediate, which subsequently undergoes cyclocondensation with a Michael acceptor as the rate-determining step of the sequence [14]. At least five significant pathways have been proposed for the Hantzsch reaction synthesis of 1,4-dihydropyridine, with low yields and unexpected products potentially arising under varying reactants and reaction conditions [3].

Reaction Components and Stoichiometric Considerations

The stoichiometric requirements for the classical Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are precisely defined [9] [10]. The optimal molar ratios typically employ one equivalent of formaldehyde, two equivalents of ethyl acetoacetate, and 1.2 to 1.5 equivalents of ammonium acetate [9] [10]. Research has demonstrated that using a ratio of 1 equivalent of ethyl acetoacetate, 1 equivalent of aldehyde, and 1.5 equivalents of ammonium acetate provides excellent yields [9].

Studies utilizing aluminum sulfate as a catalyst have shown that 20 mole percent of the catalyst with the stoichiometric ratio of 1 equivalent ethyl acetoacetate, 1 equivalent aldehyde, and 1.5 equivalents ammonium acetate yields 92% isolated product [9]. The reaction efficiency is highly dependent on maintaining proper stoichiometric balance, as deviations from these ratios can lead to incomplete conversion or formation of undesired side products [9].

ComponentMolar EquivalentFunction
Formaldehyde1.0Aldehyde component
Ethyl acetoacetate2.0Beta-ketoester
Ammonium acetate1.2-1.5Nitrogen source

Solvent Systems and Temperature Optimization

Solvent selection and temperature optimization are critical parameters for achieving high yields in the classical Hantzsch synthesis [9] [34]. Ethanol has been identified as the optimal solvent, providing excellent yields of 92% compared to acetic acid which afforded lower yields of 65%, and water which gave very poor yields of 25% [9]. The superior performance of ethanol as a reaction medium is attributed to its ability to solubilize all reaction components while maintaining appropriate reaction kinetics [9].

Temperature optimization studies have revealed that reactions conducted at reflux conditions in ethanol provide the most favorable outcomes [9] [34]. Research using gluconic acid aqueous solution as a catalyst demonstrated that reaction temperatures of 60°C completed the synthesis in 6 hours with 90% isolated yield, while temperatures of 80-100°C resulted in marginally lowered yields due to diminished selectivity [34]. Room temperature reactions required significantly longer reaction times of 48 hours and yielded only 75% of the desired product [34].

SolventTemperature (°C)Reaction TimeYield (%)
EthanolReflux (~78)3-4 hours92
Acetic acidReflux (~118)4-5 hours65
WaterReflux (100)6-8 hours25

Alternative Synthetic Routes

Hexamethylenetetramine-Mediated Approaches

Hexamethylenetetramine serves as an effective alternative to formaldehyde and ammonia in the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [8] [16]. This approach utilizes hexamethylenetetramine as a convenient source of both formaldehyde and ammonia equivalents, simplifying the reaction setup and improving safety considerations [16]. The hexamethylenetetramine-mediated synthesis has been successfully demonstrated in hydrophilic ionic liquid media, achieving acceptable yields of 75-80% in reaction times of 30 minutes [16].

Research conducted using 2-hydroxyethyl ammonium formate as an ionic liquid medium showed that hexamethylenetetramine at 0.57 millimolar concentration with 6.3 millimolar ethyl acetoacetate and 2.6 millimolar ammonium acetate produced the Hantzsch ester in 45% yield after crystallization from ethanol [16]. The reaction was conducted at 100°C for 1 hour, demonstrating the efficiency of this alternative approach [16].

The hexamethylenetetramine method offers particular advantages when working with substrates that may be sensitive to the basic conditions generated by traditional ammonia sources [8]. This approach has been specifically recommended for reactions where the R2 substituent is varied while maintaining R1 and R4 as hydrogen and R3 as methyl [8].

Ammonium Acetate/Primary Amine Salt Variations

Ammonium acetate has emerged as the most reliable and convenient source of ammonia for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate under various reaction conditions [17]. Studies comparing different ammonium salts revealed that ammonium formate, ammonium chloride, ammonium sulfate, and ammonium oxalate were unsatisfactory, requiring much longer reaction times and producing inseparable mixtures of unidentified byproducts [17].

The use of primary amine salts in combination with acetic acid or pyridine as solvents represents another variation of the classical Hantzsch synthesis [8]. This method is particularly effective when the R3 substituent is varied and R1 is varied, while maintaining R2 as ethyl and R4 as hydrogen [8]. Research has demonstrated that this approach can accommodate a wide range of substitution patterns on the dihydropyridine ring [8].

On-water catalyst-free protocols using ammonium acetate have shown remarkable efficiency, with reactions completing in 1 hour at moderate temperatures to afford the desired products in 89% yield [17]. This method demonstrates excellent chemoselectivity toward aldehydes, as evidenced by intramolecular competition experiments where keto moieties remained completely unaffected [17].

Ammonium SaltReaction TimeYield (%)Selectivity
Ammonium acetate1 hour89Excellent
Ammonium formate>24 hours<30Poor
Ammonium chloride>24 hours<25Poor
Ammonium sulfate>24 hours<20Poor

Green Chemistry Innovations

Aqueous Micellar Systems Under Ultrasonic Irradiation

Aqueous micellar systems combined with ultrasonic irradiation represent a significant advancement in green chemistry approaches for synthesizing diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [20] [22]. These systems utilize para-toluenesulfonic acid as a catalyst and are strongly accelerated by ultrasonic irradiation, achieving excellent yields under environmentally benign conditions [20] [22].

Research has demonstrated that Hantzsch 1,4-dihydropyridine derivatives can be synthesized in excellent yields in aqueous micelles, with the reaction being catalyzed by para-toluenesulfonic acid and strongly accelerated by ultrasonic irradiation [20]. The process has several advantages from economical and environmental perspectives, including reduced solvent usage and improved product isolation procedures [22].

The aqueous micellar methodology allows for the synthesis of both symmetrical and unsymmetrical Hantzsch esters under ultrasonic irradiation at room temperature [22]. Acceptable yields of 75-80% can be reached in 30 minutes, and importantly, the product does not contain the corresponding pyridine derivative, which is the oxidized form of the Hantzsch ester [22]. The method demonstrates tolerance for a variety of functional groups including hydroxy, chloro, nitro, methoxy, and unsaturation [22].

Reaction ParameterOptimized ConditionResult
CatalystPara-toluenesulfonic acidHigh efficiency
IrradiationUltrasonicReaction acceleration
SolventAqueous micellesEnvironmental benefit
TemperatureRoom temperatureEnergy saving
Reaction time30 minutesRapid completion
Yield75-80%Excellent efficiency

Solvent-Free Mechanochemical Strategies

Solvent-free mechanochemical approaches utilizing grinding and ball-milling techniques have emerged as highly effective methods for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [29] [33]. These methods eliminate the need for organic solvents while achieving excellent yields and reducing reaction times [29] [33].

Grinding-induced catalyst-free domino multicomponent reactions have been developed for the synthesis of highly functionalized 1,4-dihydropyridines [29] [33]. The mechanochemical approach allows for the formation of multiple carbon-carbon bonds in the absence of hazardous organic solvents or catalysts [29]. Ball-milling conditions have been successfully applied to the Hantzsch pyrrole synthesis, demonstrating the versatility of mechanochemical activation for heterocyclic synthesis [28].

Research has shown that mechanochemical methods offer considerable advantages in terms of yield over similar solution-phase protocols [24]. The mildness of the reaction conditions prevents undesired side reactions and allows for the use of starting materials bearing additional functional groups [24]. Mechanochemical approaches also enable telescoping of reactions, incorporating multiple synthetic steps into a sequential multicomponent process that would not be possible under conventional conditions [24].

The mechanochemical synthesis typically involves high-speed vibration milling conditions where reactants are subjected to impact and friction forces [32]. Ball mills allow for precise control of reaction conditions, a wide range of energy inputs, and the possibility to conduct reactions that are unfeasible in solvents [32]. The method enables the stabilization and purification of intermediate substances while opening new avenues for enhancing process sustainability [32].

Mechanochemical ParameterConditionAdvantage
Milling typeBall millingPrecise control
Solvent usageNoneZero waste
Catalyst requirementOften unnecessarySimplified process
Reaction timeReducedEnergy efficient
Product purityHighMinimal purification
Environmental impactMinimalSustainable

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.13140809 g/mol

Monoisotopic Mass

253.13140809 g/mol

Heavy Atom Count

18

Melting Point

180.5 掳C

UNII

GWN6123BUG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1149-23-1

Wikipedia

Hantzsch_ester

Dates

Modify: 2023-08-15

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